![molecular formula C18H15N3O B241711 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile, also known as TAK-779, is a potent and selective antagonist of the chemokine receptor CCR5. This molecule has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. In
作用机制
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile works by binding to the CCR5 receptor and preventing the binding of its natural ligands, such as the chemokines RANTES, MIP-1α, and MIP-1β. This prevents the recruitment of immune cells to sites of inflammation, reducing inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to inhibit the entry of HIV into target cells, as the virus requires the CCR5 receptor to enter cells.
Biochemical and Physiological Effects
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to have potent anti-inflammatory effects in preclinical models of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and colitis. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to reduce the viral load in preclinical models of HIV, and has been tested in clinical trials for its potential use in the treatment of HIV. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to have minimal toxicity in preclinical studies.
实验室实验的优点和局限性
One advantage of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile is its potency and selectivity for the CCR5 receptor, making it a useful tool for studying the role of this receptor in inflammation and disease. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. One area of interest is the potential use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in the treatment of other inflammatory diseases, such as psoriasis and asthma. Another area of interest is the development of more potent and selective CCR5 antagonists, which could have improved efficacy and fewer side effects. Finally, the use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in combination with other drugs, such as antiretroviral therapy for HIV, could lead to improved outcomes for patients.
合成方法
The synthesis of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile involves a series of steps, starting with the preparation of 3-amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2,4-dicyanopyridine to yield 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. The overall yield of this synthesis is around 10%, and the purity of the final product can be improved through recrystallization.
科学研究应用
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. The chemokine receptor CCR5 is involved in the recruitment of immune cells to sites of inflammation, and blocking this receptor can reduce inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to be a potent and selective antagonist of CCR5, and has been tested in preclinical models of HIV and other inflammatory diseases.
属性
产品名称 |
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile |
|---|---|
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC 名称 |
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H15N3O/c1-22-13-6-4-12(5-7-13)15-8-14(11-2-3-11)16(9-19)18(21)17(15)10-20/h4-8,11H,2-3,21H2,1H3 |
InChI 键 |
PRBXKDGZUYHJIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
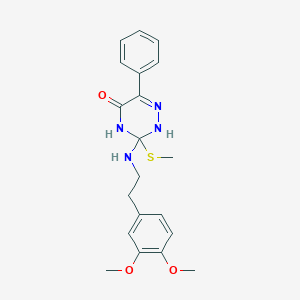

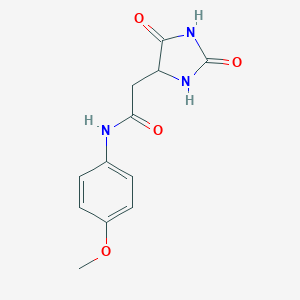

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
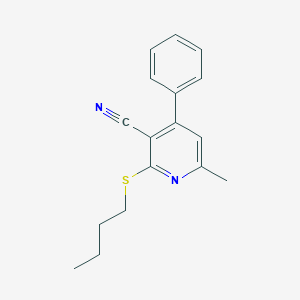
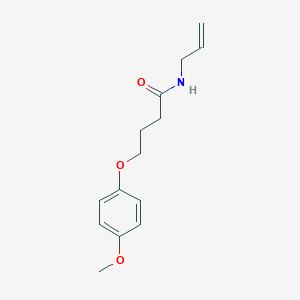
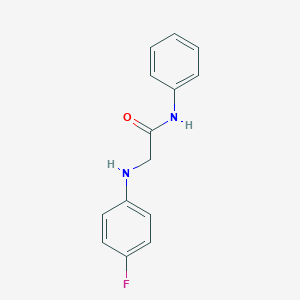
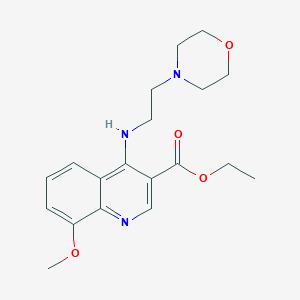
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)